molecular formula C10H10BrClO2 B13131333 Ethyl 3-(bromomethyl)-4-chlorobenzoate

Ethyl 3-(bromomethyl)-4-chlorobenzoate

Cat. No.: B13131333
M. Wt: 277.54 g/mol
InChI Key: DGRBYJYTYKTWAW-UHFFFAOYSA-N
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Description

Ethyl 3-(bromomethyl)-4-chlorobenzoate is a high-purity synthetic building block designed for research and development applications, particularly in medicinal chemistry and material science. Its molecular structure features both an aryl bromide and a reactive bromomethyl group on a benzoate scaffold, which allows for sequential and selective functionalization via classic nucleophilic substitution and modern transition metal-catalyzed cross-coupling reactions. This dual reactivity makes it an invaluable intermediate for constructing complex molecules. The bromomethyl group is highly amenable to nucleophilic displacement, such as with nitrogen-containing heterocycles, to form alkylated derivatives. This is a key step in the synthesis of various pharmacologically active scaffolds, including imidazole-based structures found in certain angiotensin II receptor antagonists . Concurrently, the aromatic bromide can undergo palladium-catalyzed reactions, like Suzuki or Heck couplings, to introduce diverse aryl, heteroaryl, or alkenyl substituents. The ethyl ester provides a handle for further transformation or can contribute to the metabolic stability of the final molecule compared to its methyl ester analogs . For Research Use Only. Not for human or veterinary use.

Properties

Molecular Formula

C10H10BrClO2

Molecular Weight

277.54 g/mol

IUPAC Name

ethyl 3-(bromomethyl)-4-chlorobenzoate

InChI

InChI=1S/C10H10BrClO2/c1-2-14-10(13)7-3-4-9(12)8(5-7)6-11/h3-5H,2,6H2,1H3

InChI Key

DGRBYJYTYKTWAW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)Cl)CBr

Origin of Product

United States

Preparation Methods

Starting Materials and General Strategy

The synthesis typically begins with ethyl 4-chloro-3-methylbenzoate or closely related esters as precursors. The key step is the selective bromination of the methyl substituent on the aromatic ring to form the bromomethyl group. This transformation is commonly achieved via radical bromination using N-bromosuccinimide (NBS) or elemental bromine under controlled conditions.

Synthetic Routes and Reaction Conditions

Method Reagents Conditions Mechanism Yield & Purity Notes
NBS Bromination N-bromosuccinimide, radical initiator (e.g., benzoyl peroxide or AIBN), solvent (CCl4, DCM) Reflux or 40–60°C, under inert atmosphere Radical substitution at benzylic position High yield (>85%), purity >98% after purification Temperature control critical to avoid over-bromination; solvent choice affects selectivity
Elemental Bromine with Catalyst Bromine, FeBr3 or FeCl3 catalyst Reflux, often in CCl4 or similar solvents Electrophilic aromatic substitution and benzylic bromination Moderate to high yields Catalyst facilitates bromine activation; requires careful handling of bromine
Multi-step Bromination Starting from ethyl 4-methylbenzoate, followed by regioselective bromination Stepwise bromination and purification Combination of radical and electrophilic mechanisms Yields depend on step efficiency May involve intermediate purification steps

Detailed Example Procedure Using NBS

  • Step 1: Dissolve ethyl 4-chloro-3-methylbenzoate in carbon tetrachloride (CCl4) or dichloromethane (DCM).
  • Step 2: Add N-bromosuccinimide (1.1 equivalents) and a radical initiator such as benzoyl peroxide (0.1 equivalents).
  • Step 3: Stir the reaction mixture at 40–60°C under an inert atmosphere (argon or nitrogen) for 4–6 hours.
  • Step 4: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
  • Step 5: Upon completion, cool the mixture and remove the solvent under reduced pressure.
  • Step 6: Purify the crude product by recrystallization from hexane/ethyl acetate or by column chromatography using silica gel.

This method yields Ethyl 3-(bromomethyl)-4-chlorobenzoate with high purity (>98%) and good yield (typically 80–90%).

Purification Techniques

  • Recrystallization: Commonly employed using solvent mixtures such as hexane/ethyl acetate to obtain analytically pure product.
  • Column Chromatography: Silica gel columns with gradients of hexane and ethyl acetate effectively separate the desired compound from side-products and unreacted starting materials.
  • Distillation: Less common due to thermal sensitivity but used industrially for large-scale purification.

Industrial synthesis of this compound follows similar synthetic routes but emphasizes scalability, safety, and cost-efficiency.

  • Continuous Flow Reactors: Enable better control of reaction parameters (temperature, residence time) for radical bromination, improving yield and reducing side reactions.
  • Use of Industrial-Grade Reagents: Economical sources of NBS or bromine are employed.
  • Advanced Purification: Large-scale chromatography or crystallization under controlled conditions ensures product quality.
  • Safety Protocols: Handling of bromine and radical initiators requires strict safety measures including fume hoods, protective equipment, and waste management.
  • Temperature Control: Maintaining 40–60°C during NBS bromination is critical to prevent over-bromination or ring bromination side reactions.
  • Radical Initiator Choice: Benzoyl peroxide and azobisisobutyronitrile (AIBN) are effective; initiator concentration influences reaction rate and selectivity.
  • Solvent Effects: Non-polar solvents like CCl4 favor radical bromination; polar solvents may lead to side reactions.
  • Reaction Time: Typically 4–6 hours; prolonged reaction can lead to decomposition or polybromination.
Preparation Aspect Details
Starting Material Ethyl 4-chloro-3-methylbenzoate
Key Reagents N-bromosuccinimide (NBS), benzoyl peroxide or AIBN, bromine with FeBr3 catalyst
Solvents Carbon tetrachloride (CCl4), dichloromethane (DCM), hexane/ethyl acetate for purification
Reaction Type Radical bromination at benzylic position
Temperature Range 40–60°C
Reaction Time 4–6 hours
Purification Recrystallization, column chromatography
Typical Yield 80–90%
Purity >98% after purification
Industrial Scale Continuous flow reactors, large-scale chromatography

The preparation of this compound is well-established through selective radical bromination of ethyl 4-chloro-3-methylbenzoate using N-bromosuccinimide or bromine under controlled conditions. Optimizing reaction parameters such as temperature, solvent, and initiator concentration is essential for high yield and purity. Industrial processes adapt these methods with enhanced safety and scalability considerations. The compound’s synthesis is critical for its role as a versatile intermediate in organic and medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(bromomethyl)-4-chlorobenzoate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzoates with various functional groups.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of methyl-substituted benzoates.

Scientific Research Applications

Ethyl 3-(bromomethyl)-4-chlorobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its role in the development of pharmaceutical agents with potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 3-(bromomethyl)-4-chlorobenzoate involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo substitution reactions, leading to the formation of various derivatives. The chlorine atom on the benzoate ring can also participate in electrophilic aromatic substitution reactions, further diversifying the compound’s reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 4-Chlorobenzoate (CAS 7335-27-5)

  • Molecular Formula : C₉H₉ClO₂
  • Molecular Weight : 184.619 g/mol
  • Physical Properties: Density 1.187 g/cm³, soluble in ethanol .
  • Key Differences : Lacks the bromomethyl group, reducing its utility in alkylation or cross-coupling reactions. Primarily used as a solvent or intermediate in esterification reactions.

Ethyl 3-Chlorobenzoate (CAS 1128-76-3)

  • Molecular Formula : C₉H₉ClO₂
  • Molecular Weight : 184.619 g/mol

Ethyl 2-(Bromomethyl)-4-chlorobenzoate (CAS 15365-28-3)

  • Molecular Formula : C₁₀H₁₀BrClO₂
  • Molecular Weight : 277.542 g/mol
  • Key Differences : Bromomethyl group at the 2-position instead of the 3-position. Steric hindrance near the ester group may affect reactivity in synthetic pathways .

Methyl 5-(Bromomethyl)-2-fluorobenzoate (CAS 709-45-5)

  • Molecular Formula : C₁₀H₁₀BrFO₂
  • Key Differences : Fluorine substituent introduces strong electron-withdrawing effects, enhancing the electrophilicity of adjacent groups compared to chlorine. Methyl ester reduces steric bulk relative to ethyl esters .

Physical and Chemical Properties: Comparative Data

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Density (g/cm³) Solubility
Ethyl 3-(bromomethyl)-4-chlorobenzoate Not explicitly listed C₁₀H₁₀BrClO₂ ~277.54 (estimated) N/A Likely organic solvents
Ethyl 4-chlorobenzoate 7335-27-5 C₉H₉ClO₂ 184.619 1.187 Soluble in ethanol
Ethyl 2-(bromomethyl)-4-chlorobenzoate 15365-28-3 C₁₀H₁₀BrClO₂ 277.542 N/A N/A
Ethyl 3-chlorobenzoate 1128-76-3 C₉H₉ClO₂ 184.619 N/A N/A

Biological Activity

Ethyl 3-(bromomethyl)-4-chlorobenzoate is a halogenated benzoate compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound has the molecular formula C10H10BrClO2C_{10}H_{10}BrClO_2. Its structure features a bromomethyl group and a chlorine atom on the aromatic ring, which contribute to its unique reactivity and biological properties. The compound is synthesized through various methods that maintain high yields, making it a valuable intermediate in organic synthesis and pharmaceutical development.

Biological Activity Overview

The biological activity of this compound primarily revolves around its potential as an antimicrobial agent and its interactions with specific enzymes. Similar compounds have been investigated for their ability to inhibit various biological targets, suggesting that this compound may also exhibit notable pharmacological effects.

The mechanism of action for this compound is hypothesized to involve:

  • Enzyme Inhibition : The compound may interact with specific enzymes, forming stable enzyme-inhibitor complexes. For instance, similar halogenated compounds have been shown to inhibit enzymes like TEM-72, which is involved in antibiotic resistance.
  • Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties, likely due to the halogen substituents enhancing interactions with microbial targets .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaKey Features
Ethyl 2-(bromomethyl)-4-chlorobenzoateC10H10BrClO2C_{10}H_{10}BrClO_2Similar halogenation pattern but different position
Mthis compoundC9H8BrClO2C_{9}H_{8}BrClO_2Lacks ethyl group; used similarly in organic synthesis
Ethyl 4-(bromomethyl)benzoateC10H11BrO2C_{10}H_{11}BrO_2Different substitution pattern; less chlorination

This table illustrates how the specific arrangement of bromine and chlorine in this compound may confer distinct reactivity and biological properties compared to its analogs.

Case Studies and Research Findings

  • Antimicrobial Studies : Research indicates that compounds with halogen substitutions exhibit enhanced antimicrobial activity. For example, studies on similar benzoates have demonstrated significant inhibition of bacterial growth, suggesting that this compound could be a candidate for further investigation as an antimicrobial agent .
  • Enzyme Interaction Studies : Investigations into the binding affinity of halogenated benzoates to enzymes show that the presence of halogens can increase potency. This compound's structure suggests it may interact favorably with enzyme active sites due to hydrophobic interactions .

Q & A

Basic Research Questions

Q. What safety protocols should be followed when handling Ethyl 3-(bromomethyl)-4-chlorobenzoate in laboratory settings?

  • Methodological Answer :

  • Use impervious gloves and tightly sealed goggles to prevent skin/eye contact.
  • Employ local exhaust ventilation to avoid inhalation of vapors or dust .
  • Store separately from incompatible substances (e.g., reducing agents, bases) and ensure proper labeling.
  • For waste disposal, segregate halogenated organic waste and collaborate with certified waste management services to comply with EPA/DOT regulations .

Q. What are the primary synthetic routes for this compound?

  • Methodological Answer :

  • A common approach involves bromination of ethyl 3-methyl-4-chlorobenzoate using reagents like N-bromosuccinimide (NBS)\text{N-bromosuccinimide (NBS)} under radical initiation (e.g., AIBN) in CCl4\text{CCl}_4 at 60–80°C .
  • Alternatively, alkylation of ethyl 4-chloro-3-carboxybenzoate with bromomethylating agents (e.g., CH2Br2\text{CH}_2\text{Br}_2) in the presence of a base (e.g., K2_2CO3_3) in DMF at 50°C can yield the product .

Q. How is this compound characterized post-synthesis?

  • Methodological Answer :

  • NMR spectroscopy (1H^1\text{H}, 13C^{13}\text{C}) for structural confirmation, focusing on methylene bromide protons (δ ~4.3–4.5 ppm) and ester carbonyl (δ ~168–170 ppm) .
  • Mass spectrometry (EI-MS) to verify molecular ion peaks (m/zm/z ~276–278 for C10H10BrClO2\text{C}_{10}\text{H}_{10}\text{BrClO}_2) and fragmentation patterns.
  • Elemental analysis to validate purity (>95%) .

Advanced Research Questions

Q. How can competing side reactions (e.g., dehydrohalogenation) be minimized during alkylation using this compound?

  • Methodological Answer :

  • Use low-polarity solvents (e.g., toluene) to suppress elimination pathways.
  • Optimize temperature (e.g., 0–25°C) and employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency .
  • Monitor reaction progress via TLC or HPLC to detect early-stage byproducts.

Q. What strategies resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer :

  • For ambiguous NMR signals (e.g., overlapping peaks), use 2D techniques (HSQC, HMBC) to assign quaternary carbons and coupling networks .
  • Cross-validate with X-ray crystallography (if crystalline derivatives are obtainable) for absolute configuration determination .
  • Compare experimental data with computational predictions (DFT-based 13C^{13}\text{C} chemical shift calculations) .

Q. How does steric hindrance from the 4-chloro substituent influence reactivity in cross-coupling reactions?

  • Methodological Answer :

  • The 4-chloro group reduces electron density at the aryl ring, slowing oxidative addition in Pd-catalyzed couplings (e.g., Suzuki-Miyaura).
  • Mitigate this by using bulky ligands (e.g., SPhos) or elevated temperatures (80–100°C) to enhance catalytic turnover .
  • Monitor side-product formation (e.g., homocoupling) via GC-MS or 19F^{19}\text{F}-NMR (if fluorinated partners are used).

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or reaction yields?

  • Methodological Answer :

  • Re-examine synthetic conditions : Impurities from incomplete bromination (e.g., residual ethyl 3-methyl-4-chlorobenzoate) can depress melting points .
  • Verify solvent purity (e.g., anhydrous DMF vs. technical grade) and moisture levels, which affect yields in SN2 reactions .
  • Reproduce experiments using standardized protocols from peer-reviewed literature (e.g., controlled inert atmosphere, calibrated equipment) .

Reaction Optimization Table

Parameter Optimal Condition Impact on Yield Reference
Bromination Temperature60–80°CMaximizes radical initiation
Catalyst for CouplingPd(OAc)2_2/SPhosReduces homocoupling
Solvent for AlkylationAnhydrous DMFEnhances nucleophilicity

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